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Bis[(benzyloxy)carbonyl]tyrosine

CAS No.: 29713-96-0

Cat. No.: B11956509

Get Quote

The synthesis of complex peptides is a cornerstone of biochemical research and

pharmaceutical development. The strategic use of protecting groups is paramount to achieving

high yield and purity. Tyrosine, with its reactive phenolic hydroxyl group, requires robust side-

chain protection to prevent unwanted side reactions such as O-acylation during synthesis.[1]

While the tert-butyl (tBu) group is the standard choice in the widely adopted Fmoc/tBu solid-

phase peptide synthesis (SPPS) strategy, the benzyloxycarbonyl (Z or Cbz) group offers a

distinct set of properties.[1][2]

This application note provides a comprehensive guide to the incorporation of Z-protected

tyrosine—specifically Nα-Fmoc-O-benzyloxycarbonyl-L-tyrosine (Fmoc-Tyr(Z)-OH)—into

peptides using SPPS. The Z-group is notably more stable to acids than the tBu group, requiring

strong acidolysis (e.g., HBr in Acetic Acid) or catalytic hydrogenolysis for its removal.[1] This

makes it orthogonal to the base-labile Fmoc group and offers an alternative strategy for

synthesizing complex peptides where side-chain protection stability is critical.

We will explore the causality behind experimental choices, provide detailed, field-proven

protocols for coupling this sterically demanding building block, and address potential
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challenges to ensure successful synthesis.

Physicochemical Profile: Fmoc-Tyr(Z)-OH
Understanding the properties of the building block is critical for designing a successful

synthesis strategy.

Structure: Fmoc-Tyr(Z)-OH features the base-labile Fmoc group for temporary Nα-protection

and the acid-stable Z-group for "permanent" side-chain protection.

Steric Hindrance: The presence of two bulky aromatic protecting groups makes Fmoc-Tyr(Z)-

OH a sterically hindered amino acid. This property dictates the need for highly efficient

coupling reagents to drive the reaction to completion.

Orthogonality: In the context of Fmoc-SPPS, the Z-group is fully orthogonal. It is stable to the

repeated piperidine treatments used for Fmoc removal and remains intact until the final

cleavage step.[1] This contrasts with Boc-based strategies where the Z-group's stability to

repeated TFA treatments can be limited, potentially leading to premature deprotection.[3]

Strategic Coupling of Fmoc-Tyr(Z)-OH: Reagents
and Rationale
The successful incorporation of a sterically hindered residue like Fmoc-Tyr(Z)-OH hinges on

the choice of coupling methodology. The goal is to form a highly reactive activated species that

can overcome the steric barrier without inducing significant racemization.

Recommended Activation Methods
Standard carbodiimide activation with DCC or DIC alone is often insufficient for hindered

residues. The use of additives or, more effectively, pre-formed onium salts is highly

recommended.

Onium Salt Activators (Aminium/Uronium & Phosphonium): These reagents have become

the gold standard for difficult couplings.[4][5] They react with the amino acid's carboxyl group

to form highly reactive active esters.
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HATU/HCTU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium

hexafluorophosphate (HATU) and its chloro-derivative (HCTU) are exceptionally efficient.

The incorporated 7-azabenzotriazole (HOAt) moiety provides anchimeric assistance,

accelerating the coupling reaction and suppressing racemization, making them ideal for

hindered residues.[6][7]

HBTU/TBTU: While slightly less reactive than HATU, HBTU is a robust and widely used

coupling reagent that generates the corresponding OBt active ester.[7][8][9] It is a cost-

effective and reliable choice for many applications.

COMU: As a modern alternative, COMU is based on OxymaPure, which avoids the

potentially explosive nature of benzotriazole-based additives while providing comparable

or superior efficiency and racemization suppression.[6][10][11]

Carbodiimide Activators with Additives:

DIC/HOAt or DIC/OxymaPure: The combination of a liquid carbodiimide like N,N'-

diisopropylcarbodiimide (DIC) with an additive remains an excellent, low-racemization

option.[6][12] The additive converts the unstable O-acylisourea intermediate into a more

stable and reactive active ester, minimizing side reactions.[6]

The Critical Role of the Base
A non-nucleophilic tertiary amine is required to facilitate the activation.

DIPEA (N,N-Diisopropylethylamine): Commonly used, but can promote racemization,

particularly for sensitive residues.[4]

2,4,6-Collidine or N-Methylmorpholine (NMM): These sterically hindered bases are preferred

as they are less likely to cause epimerization and are excellent choices when coupling

Fmoc-Tyr(Z)-OH.[4][13]

Experimental Protocols
The following protocols are based on a 0.1 mmol synthesis scale. Reagent equivalents are

calculated based on the initial resin loading.
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Prerequisites: Standard Fmoc-SPPS Cycle
Before coupling Fmoc-Tyr(Z)-OH, the standard SPPS workflow must be followed.

Start:
Peptide-Resin

Step 1: Nα-Fmoc Deprotection
(e.g., 20% Piperidine in DMF)

Step 2: DMF Wash
(Remove excess base)

Step 3: Amino Acid Coupling
(See Protocols Below)

Step 4: DMF Wash
(Remove excess reagents)

Step 5: Monitoring
(e.g., Kaiser Test)

Repeat for
Next Amino Acid

Incomplete

Synthesis Complete

Complete

Click to download full resolution via product page

Caption: Standard workflow for a single cycle in Fmoc-SPPS.

Protocol 1: HATU-Mediated Coupling
This protocol is highly recommended for Fmoc-Tyr(Z)-OH due to its superior efficiency with

sterically hindered residues.[7]

Reagent Preparation (Activation Solution): In a separate vessel, dissolve:

Fmoc-Tyr(Z)-OH (3.0 eq.)
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HATU (2.9 eq.)

In N,N-Dimethylformamide (DMF) to a concentration of ~0.5 M.

Activation: Just prior to adding to the resin, add 2,4,6-Collidine (6.0 eq.) to the activation

solution. Allow to pre-activate for 1-2 minutes.

Coupling Reaction: Add the activated amino acid solution to the deprotected and washed

peptide-resin.

Reaction Time: Agitate the reaction vessel at room temperature for 1-4 hours. The extended

time helps ensure the reaction goes to completion.

Monitoring: Perform a Kaiser test on a small sample of resin beads.[14] A negative result

(yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling

should be repeated (a "double couple").

Washing: Once complete, drain the reaction vessel and wash the resin thoroughly with DMF

(3x) and Dichloromethane (DCM) (3x) to prepare for the next cycle.

Protocol 2: DIC/OxymaPure-Mediated Coupling
This method is an excellent, safer alternative to benzotriazole-based reagents and provides low

racemization.[6][11]

Reagent Preparation:

In a separate vessel, dissolve Fmoc-Tyr(Z)-OH (3.0 eq.) and OxymaPure (3.0 eq.) in DMF.

Activation: Add DIC (3.0 eq.) to the solution and allow the mixture to pre-activate for 10-15

minutes at room temperature.

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

Reaction Time: Agitate the vessel for 2-6 hours at room temperature.

Monitoring & Washing: Follow steps 5 and 6 from Protocol 1.
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Activation Step

Coupling Step

Fmoc-Tyr(Z)-O⁻ + H⁺

{Fmoc-Tyr(Z)-OAt | (Highly Reactive Ester)}Attacks

HATU + Collidine

{Fmoc-Tyr(Z)-NH-Peptide-Resin}

Reacts with

H₂N-Peptide-Resin Nucleophilic Attack

Click to download full resolution via product page

Caption: Mechanism of Fmoc-Tyr(Z)-OH activation with HATU.

Quantitative Data Summary: Coupling Reagent
Comparison
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Coupling Reagent Relative Reactivity Racemization Risk Key Advantages

HATU/HCTU +++++ Low

Highest efficiency for

hindered residues;

anchimeric assistance

suppresses

racemization.[6]

COMU ++++ Very Low

Excellent efficiency;

non-explosive

OxymaPure

byproduct; superior

racemization

suppression.[6][13]

HBTU/TBTU +++ Low-Moderate

Robust, reliable, and

cost-effective

standard for many

applications.[4][7][8]

DIC + HOAt/Oxyma +++ Very Low

Base-free options

minimize

racemization; good for

sensitive residues.[6]

[12]

Troubleshooting and Advanced Considerations
Problem: Incomplete Coupling (Positive Kaiser Test)

Cause: Insufficient activation or reaction time due to high steric hindrance.

Solution 1 (Double Coupling): Drain the vessel, wash with DMF, and repeat the coupling

protocol with a fresh solution of activated amino acid.

Solution 2 (Capping): If repeated coupling fails, "cap" the unreacted free amines by

acetylating them with a solution of acetic anhydride and DIPEA in DMF. This prevents the

formation of deletion sequences.
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Solution 3 (Solvent): For highly aggregated sequences, consider using a more disruptive

solvent like N-methyl-2-pyrrolidone (NMP) or adding DCM to the DMF.[4]

Problem: Racemization

Cause: Over-activation or use of a strong, nucleophilic base like DIPEA.

Solution: Always use an additive (HOAt, OxymaPure).[6] Switch from DIPEA to a bulkier,

less nucleophilic base like 2,4,6-collidine.[4][13] Avoid prolonged pre-activation times.

Final Cleavage and Z-Group Deprotection
The Z-group is stable to the standard TFA "cocktail" used to cleave peptides from the resin and

remove other side-chain protecting groups (like tBu, Boc, Trt).[1] Therefore, a two-step post-

synthesis deprotection is required if the Z-group must be removed.

Step 1: Standard TFA Cleavage:

Cleave the peptide from the resin and remove other acid-labile protecting groups using a

standard cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane) for 2-3

hours.[15]

Precipitate and wash the peptide with cold diethyl ether.

At this stage, you will have the crude peptide with the Tyr(Z) modification intact.

Step 2: Z-Group Removal (Solution Phase):

Method A: Catalytic Hydrogenolysis: Dissolve the peptide in a suitable solvent (e.g.,

MeOH, DMF, or aqueous acid) and treat with a palladium catalyst (e.g., Pd/C) under a

hydrogen atmosphere. This method is clean but incompatible with sulfur-containing

residues (Met, Cys).

Method B: Strong Acidolysis: Treat the peptide with a solution of 33% HBr in acetic acid for

1-2 hours at room temperature. This method is robust but harsh. Scavengers like anisole

should be included to prevent side reactions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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